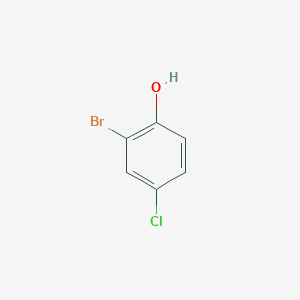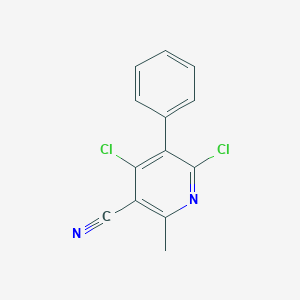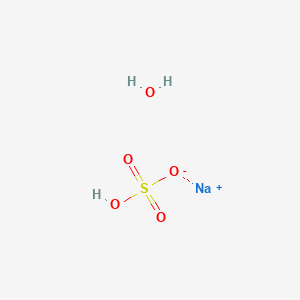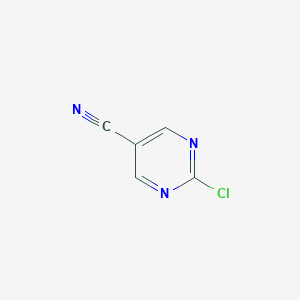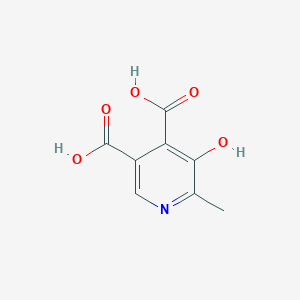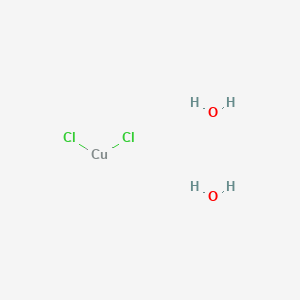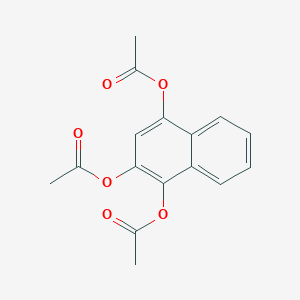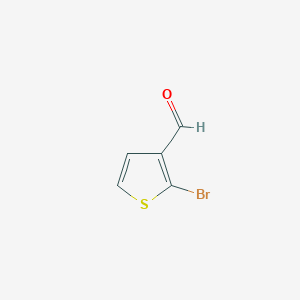
2-Bromothiophene-3-carbaldehyde
Descripción general
Descripción
2-Bromothiophene-3-carbaldehyde is a brominated thiophene derivative that serves as an important intermediate in organic synthesis. It is particularly useful in the synthesis of thiophene polymers and various heterocyclic compounds. The presence of the aldehyde functional group at the third position and a bromine atom at the second position on the thiophene ring makes it a versatile reactant for further chemical transformations .
Synthesis Analysis
The synthesis of 2-Bromothiophene-3-carbaldehyde and its derivatives can be achieved through various methods. One approach involves the palladium-catalyzed thienylation of allylic alcohols with 2-bromothiophene, which yields 3-(2'-thienyl)aldehydes selectively . Another method is the electrochemical reduction of 2,3,5-tribromothiophen to 3-bromothiophene, which demonstrates good yield and high current efficiency . Additionally, a novel unexpected domino reaction of vinyl azides with 1,4-dithiane-2,5-diol has been developed to prepare 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, highlighting an eco-friendly and efficient synthesis route .
Molecular Structure Analysis
The molecular structure of 2-Bromothiophene-3-carbaldehyde is characterized by the thiophene ring, which is a five-membered sulfur-containing heterocycle. The presence of the bromine atom and the aldehyde group on the ring significantly influences its reactivity and the types of reactions it can undergo. The bromine atom, in particular, is a good leaving group that facilitates nucleophilic substitution reactions .
Chemical Reactions Analysis
2-Bromothiophene-3-carbaldehyde participates in various chemical reactions due to its reactive sites. For instance, it can undergo photochemical reactions to yield phenyl-2-thienyl derivatives, with iodine-containing compounds showing higher reactivity and stability under reaction conditions . It can also react with carbanions in the presence of copper or copper(II) acetate to give condensation products, which can be further cyclized to form thienopyranones and thienopyridinones . Moreover, the compound can be used in condensation reactions with 2-bromoacetophenone, leading to a mixture of products that can be structurally investigated by spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromothiophene-3-carbaldehyde are influenced by its molecular structure. The bromine atom increases its density and molecular weight, while the aldehyde group is responsible for its reactivity towards nucleophiles. The compound's solubility, boiling point, and melting point are determined by the intermolecular forces present, which are affected by the polar aldehyde group and the relatively nonpolar thiophene ring. These properties are crucial for its handling and use in various synthetic applications .
Aplicaciones Científicas De Investigación
Photophysical Properties of Thiophene Derivatives
- Synthesis of Fluorescent Aryl-Substituted Thiophene Derivatives: Utilizing 4-Bromothiophene-2-carbaldehyde in synthesizing novel fluorescent aryl-substituted thiophene derivatives, these compounds have shown promise as functional materials in organic light-emitting diodes (OLEDs). Their UV-Vis absorption and photoluminescent spectra in CH2Cl2 were investigated, highlighting their potential in photophysical applications (Xu & Yu, 2011).
Organic Synthesis and Reactivity
- Preparation of Thieno-Thiophenes and Thieno[3,2-d]pyrimidin-7(6H)-ones: 2-Bromothiophene-3-carbaldehyde, among other derivatives, was used in synthesizing thieno-thiophenes and thieno[3,2-d]pyrimidin-7(6H)-ones. This process involves bromination of thiophene-3-carbaldehyde and highlights the versatility of bromothiophene derivatives in organic synthesis (Hawkins et al., 1994).
Catalytic Applications and DFT Calculations
- Palladium-Catalyzed Imine Hydrolysis and DFT Insights: The reaction of 3-bromothiophene-2-carbaldehyde with 4-methylpyridin-2-amine and its coupling with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions resulted in hydrolysis of imine linkages. DFT calculations provided insights into the transition metal-catalyzed hydrolysis of imines, demonstrating the compound's role in catalytic processes and theoretical chemistry (Ahmad et al., 2019).
Photochemical Synthesis
- Photochemical Reactions of Halogenothiophenes: 5-Bromo- and 5-iodo-thiophene-2-carbaldehyde, similar to 2-bromothiophene-3-carbaldehyde, were used in photochemical reactions to produce phenyl derivatives. This research expands the understanding of the reactivity of bromothiophene derivatives under photochemical conditions (Antonioletti et al., 1986).
Thienylation Reactions
- Thienylation of Allylic Alcohols: A study on the palladium-catalyzed reaction of allylic alcohols with 2-bromothiophene demonstrated the selective synthesis of 3-(2'-thienyl)aldehydes or ketones. This highlights the use of bromothiophene derivatives in creating diverse organic compounds (Tamaru et al., 1979).
Ligand Synthesis and DNA-Binding Analysis
- Preparation and Analysis of Schiff Base Ligands: A Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde was synthesized and analyzed for its physicochemical, thermal, and DNA-binding properties. These studies contribute to the development of new metal-based chemotherapies (Warad et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEGVQIGIBCTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482184 | |
| Record name | 2-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothiophene-3-carbaldehyde | |
CAS RN |
1860-99-7 | |
| Record name | 2-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromothiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



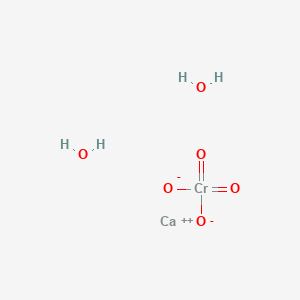

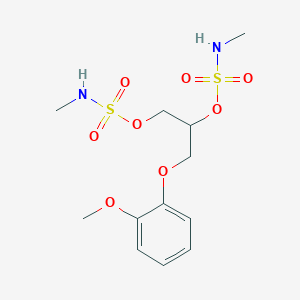
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
